molecular formula C10H12N2O3S B3179998 4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 120991-35-7

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B3179998
CAS No.: 120991-35-7
M. Wt: 240.28 g/mol
InChI Key: QJQVFRRLZMGPID-UHFFFAOYSA-N
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Description

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide ( 120991-35-7) is a chemical compound with the molecular formula C 10 H 12 N 2 O 3 S and a molecular weight of 240.28 g/mol . It belongs to a class of synthetic compounds known as 1,2,5-thiadiazolidin-3-one 1,1-dioxides, which have been investigated for their role as serine protease inhibitors . Serine proteases are a major class of enzymes involved in numerous physiological and pathological processes, and their inhibitors are of significant research interest for studying conditions related to inflammation and immune response . This compound is supplied for use in laboratory research applications. Its structure is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, a phenethyl substituent, and a sulfonyl group, which contributes to its properties and reactivity . Researchers can utilize this compound as a building block or intermediate in organic synthesis and medicinal chemistry exploration . It has been referenced in scientific literature concerning material science and pharmaceutical research . For research and safety information, please contact our technical support team. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1-dioxo-4-(2-phenylethyl)-1,2,5-thiadiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-10-9(11-16(14,15)12-10)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQVFRRLZMGPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)NS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of phenethylamine with a suitable thiadiazolidine precursor under controlled conditions. One common method involves the cyclization of phenethylamine with sulfur dioxide and an oxidizing agent to form the desired thiadiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives. These products have distinct chemical and physical properties, making them useful for different applications .

Scientific Research Applications

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Thiadiazolidine Core

Key structural analogs differ in substituents at positions 3, 4, and 5, which influence biological activity and physicochemical properties.

Table 1: Structural Comparison of Selected Thiadiazolidine 1,1-Dioxides
Compound Name Position 4 Substituent Position 3 Group Position 5 Substituent Key Applications/Activities
4-Phenethyl-3-oxo- (Target Compound) Phenethyl Oxo (C=O) H (unsubstituted) Potential enzyme inhibition
N2-Boc-4-alkyl-N5-benzyl derivatives Alkyl (e.g., methyl) Oxo Benzyl Commercial availability; synthetic intermediates
3-Imino-4-substituted (ISTDs-4a-d) Varied (e.g., methyl) Imino (C=N) H Antibacterial agents (MIC studies)
N5-Aryl derivatives (e.g., 2a–j) H or alkyl Oxo Aryl (e.g., phenyl) Enzyme inhibitors (elastase, cathepsin G)
2-(Azetidin-3-yl)-5-isopropyl derivative Azetidin-3-yl Oxo Isopropyl Undisclosed (structural novelty)

Physicochemical Properties

  • Tautomerism: 3-Imino derivatives (e.g., ISTDs-4a-d) exist as equilibrium mixtures of enamine-imine tautomers in solution but stabilize as enamine-imine forms in the solid state .
  • Hydrogen Bonding : The oxo group at position 3 in the target compound facilitates intermolecular N–H⋯O and C–H⋯O interactions, enhancing crystallinity .
  • Solubility : Phenethyl and aryl substituents increase hydrophobicity compared to alkyl or unsubstituted analogs, impacting bioavailability .

Key Research Findings

Antibacterial Efficacy

ISTDs-4a-d exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus: MIC 12.5 μg/mL), outperforming earlier sulfonamide drugs . The phenethyl group in the target compound may enhance membrane penetration, though specific data are lacking.

Enzyme Inhibition

N5-Aryl derivatives show sub-micromolar inhibition of human leukocyte elastase (HLE) and cathepsin G, critical targets in inflammatory diseases .

Biological Activity

Overview

4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C10H12N2O3S. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of phenethylamine with sulfur dioxide and a carbonyl compound under controlled conditions. Common solvents used in this synthesis include ethanol and acetonitrile. The reaction conditions are optimized for high yield and purity, making it suitable for various applications in research and industry.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which disrupts microtubule assembly and induces apoptosis in cancer cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa5.0Inhibition of tubulin polymerization
MDA-MB-2316.2Apoptosis induction
DU-1457.5Disruption of microtubule assembly

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It can bind to specific active sites of enzymes, thereby modulating their activity. This property is crucial for its potential use in treating diseases where enzyme regulation is necessary .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (μM)
CyclooxygenaseCompetitive10.0
LipoxygenaseNon-competitive12.5

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Enzyme Interaction : The compound binds to the active sites of enzymes involved in critical biochemical pathways.
  • Cell Cycle Modulation : It influences the progression of the cell cycle, particularly through G1 into S phase.
  • Induction of Apoptosis : By disrupting microtubule dynamics, it leads to increased apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A recent study assessed the effects of various derivatives of thiadiazolidine compounds on cancer cells. The results indicated that modifications to the structure could enhance anticancer activity significantly .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of thiadiazolidine derivatives, revealing that specific substitutions could lead to improved inhibitory effects against cyclooxygenase enzymes .

Q & A

Q. What safety protocols are critical when handling sulfone-containing intermediates?

  • Methodological Answer : Follow OSHA guidelines for sulfone derivatives: use fume hoods for reactions releasing SO₂, wear nitrile gloves to prevent dermal absorption, and store intermediates under inert gas (N₂/Ar). Monitor airborne particulates via HEPA filters and conduct regular LC-MS checks for degradation products .

Q. How to design a robust stability study under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring. Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Track sulfone group hydrolysis via MS/MS and quantify degradation kinetics using Arrhenius plots. Include antioxidants (e.g., BHT) if oxidative instability is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
4-Phenethyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide

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